molecular formula C19H17N3O4 B2434585 1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2034381-39-8

1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2434585
CAS No.: 2034381-39-8
M. Wt: 351.362
InChI Key: ZEQSGQLQQXWGPZ-UHFFFAOYSA-N
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Description

1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core, an azetidin-3-yl group, and a pyridin-2-yloxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions.

    Introduction of the Azetidin-3-yl Group: This step often involves the reaction of the pyrrolidine-2,5-dione with azetidin-3-yl halides or azetidin-3-yl amines under suitable conditions, such as in the presence of a base like triethylamine.

    Attachment of the Pyridin-2-yloxybenzoyl Moiety: This can be accomplished through a nucleophilic substitution reaction where the azetidin-3-yl group reacts with pyridin-2-yloxybenzoyl chloride or a similar derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-2-yloxybenzoyl moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core and may exhibit similar biological activities.

    Azetidin-3-yl Compounds: Compounds containing the azetidin-3-yl group are often studied for their antimicrobial properties.

    Pyridin-2-yloxybenzoyl Derivatives: These derivatives are known for their potential therapeutic applications.

Uniqueness

1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17-7-8-18(24)22(17)14-11-21(12-14)19(25)13-4-3-5-15(10-13)26-16-6-1-2-9-20-16/h1-6,9-10,14H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQSGQLQQXWGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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